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molecular formula C₁₃H₂₈ClNO₂ B016019 Methyl 12-aminododecanoate hydrochloride CAS No. 4271-86-7

Methyl 12-aminododecanoate hydrochloride

Cat. No. B016019
M. Wt: 265.82 g/mol
InChI Key: UZAPWACCYWKXEL-UHFFFAOYSA-N
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Patent
US05849691

Procedure details

To the suspension of 12-aminododecanoic acid (2.15 g; 10 mmol) in 2,2-dimethoxypropane (100 ml) was added 36% aqueous HCl (10 ml) and the mixture was treated in an ultrasonic bath until all solid material was dissolved. The mixture was then left to stand overnight, concentrated to dryness, dissolved in 40 ml of methanol and precipitated with approximately 500 ml of dry ether to give 2.4 g of 1 (90.5% yield).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
90.5%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].[ClH:16].[CH3:17]OC(OC)(C)C>>[ClH:16].[CH3:17][O:14][C:13](=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][NH2:1] |f:3.4|

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
NCCCCCCCCCCCC(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
COC(C)(C)OC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was treated in an ultrasonic bath until all solid material
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
WAIT
Type
WAIT
Details
The mixture was then left
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 40 ml of methanol
CUSTOM
Type
CUSTOM
Details
precipitated with approximately 500 ml of dry ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.COC(CCCCCCCCCCCN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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